methyl 3-[(2,2,2-trifluoroacetyl)amino]piperidine-4-carboxylate
Description
Methyl 3-[(2,2,2-trifluoroacetyl)amino]piperidine-4-carboxylate is a piperidine derivative characterized by a trifluoroacetylated amino group at the 3-position and a methyl ester at the 4-position of the piperidine ring. This compound is structurally significant due to its trifluoroacetyl moiety, which enhances electronegativity and metabolic stability compared to non-fluorinated analogs. It is often explored in medicinal chemistry as a scaffold for protease inhibitors, receptor modulators, and intermediates in synthetic pathways .
Properties
IUPAC Name |
methyl 3-[(2,2,2-trifluoroacetyl)amino]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N2O3/c1-17-7(15)5-2-3-13-4-6(5)14-8(16)9(10,11)12/h5-6,13H,2-4H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWUGGVPYLSHRPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNCC1NC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2,2,2-trifluoroacetyl)amino]piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the trifluoroacetyl group. The resulting intermediate is then esterified with methanol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,2,2-trifluoroacetyl)amino]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the trifluoroacetyl group or reduce other functional groups within the molecule.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 3-[(2,2,2-trifluoroacetyl)amino]piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3-[(2,2,2-trifluoroacetyl)amino]piperidine-4-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group is known to enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing key functional groups (e.g., trifluoroacetyl, piperidine, or ester motifs) to highlight structural, physicochemical, and functional distinctions.
Methyl 3-(3,5-Dibromo-4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate
- Structure: Contains a trifluoroacetylated amino group but differs in backbone (propanoate vs. piperidine) and substituents (3,5-dibromo-4-hydroxyphenyl group).
- Key Differences: Higher molecular weight (due to bromine substituents), reducing solubility in polar solvents.
- Applications : Used in halogen-rich environments for radiopharmaceutical labeling or as a heavy-atom derivative in crystallography.
Ethyl 4-Hydroxy-3-(2,2,2-Trifluoroacetyl)cyclohex-3-ene-1-carboxylate
- Structure : Features a cyclohexene ring instead of piperidine, with a hydroxyl group and trifluoroacetyl moiety.
- Ethyl ester (vs. methyl ester) slightly increases lipophilicity (logP ~1.2 vs. ~0.8), affecting membrane permeability .
- Applications : Discontinued due to instability under basic conditions, highlighting the superior stability of methyl esters in piperidine analogs .
Methyl 1-(Carbamoylmethyl)piperidine-4-carboxylate
- Structure: Shares the piperidine-4-carboxylate core but replaces the trifluoroacetyl amino group with a carbamoylmethyl group.
- Key Differences :
- Applications : Primarily used in hydrophilic drug formulations, contrasting with the trifluoroacetylated compound’s use in CNS-targeting agents.
Table 1: Comparative Data for Methyl 3-[(2,2,2-Trifluoroacetyl)amino]piperidine-4-carboxylate and Analogs
| Compound Name | Molecular Weight | Key Substituents | Solubility (mg/mL, DMSO) | Applications |
|---|---|---|---|---|
| This compound | 268.22 | Trifluoroacetyl, methyl ester | 45.2 | Protease inhibitors, CNS drugs |
| Methyl 3-(3,5-Dibromo-4-hydroxyphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate | 483.98 | Bromophenyl, trifluoroacetyl | 12.7 | Radiopharmaceuticals, crystallography |
| Ethyl 4-Hydroxy-3-(2,2,2-trifluoroacetyl)cyclohex-3-ene-1-carboxylate | 296.25 | Cyclohexene, ethyl ester | 28.3 (discontinued) | Unstable; limited historical use |
| Methyl 1-(Carbamoylmethyl)piperidine-4-carboxylate | 214.24 | Carbamoylmethyl, methyl ester | 62.5 | Hydrophilic drug delivery |
Research Findings and Trends
- Metabolic Stability: The trifluoroacetyl group in the target compound reduces oxidative metabolism by cytochrome P450 enzymes, extending half-life in vivo compared to non-fluorinated analogs .
- Bioactivity : Piperidine derivatives with trifluoroacetyl groups show 2–3-fold higher affinity for serine proteases (e.g., thrombin) than carbamoylated analogs, likely due to fluorine’s electron-withdrawing effects enhancing hydrogen-bond acceptor strength .
- Synthetic Utility: this compound serves as a key intermediate in synthesizing NK1 receptor antagonists, outperforming propanoate derivatives in yield and purity .
Biological Activity
Methyl 3-[(2,2,2-trifluoroacetyl)amino]piperidine-4-carboxylate is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacological research.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Chemical Formula : C10H12F3N2O3
- Molecular Weight : 252.21 g/mol
- IUPAC Name : this compound
This structure features a piperidine ring substituted with a trifluoroacetyl group and a carboxylate moiety, which contribute to its unique reactivity and biological activity.
This compound has been studied for its interactions with various biological targets:
- NMDA Receptor Antagonism : Similar compounds have shown potential as antagonists of N-methyl-D-aspartate (NMDA) receptors, which are implicated in neurodegenerative disorders. NMDA antagonists can serve as therapeutic agents for conditions such as Alzheimer's disease and epilepsy by preventing excitotoxicity associated with excessive glutamate signaling .
- GABA Receptor Modulation : The compound is also involved in the synthesis of photoreactive probes that interact with GABA receptors. These interactions can modulate neurotransmission and have implications for anxiety and mood disorders.
In Vitro Studies
In vitro studies have demonstrated that derivatives of piperidine compounds can effectively displace radiolabeled ligands from NMDA receptors. For example, compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating significant receptor binding affinity .
In Vivo Studies
Animal models have been used to evaluate the neuroprotective effects of related compounds. For instance, certain piperidine derivatives were tested for their ability to prevent NMDA-induced lethality in mice. Results indicated that specific analogs provided substantial protection at doses correlating with their receptor binding potency .
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of a series of piperidine-derivatives against NMDA-induced neurotoxicity in mouse models. The findings suggested that compounds with trifluoroacetyl substitutions showed enhanced protective effects compared to non-fluorinated counterparts .
- GABAergic Activity : Another research project focused on the synthesis of photoreactive probes derived from this compound. The probes were able to selectively bind to GABA receptor sites and modulate their activity, demonstrating potential applications in studying GABAergic signaling pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Methyl 3-(trifluoroacetyl)aminopiperidine | Structure | NMDA antagonist |
| Ethyl 4-(trifluoroacetamido)piperidine | Structure | GABA receptor modulator |
| 1-(trifluoroacetyl)piperidine-2-carboxylic Acid | Structure | Neuroprotective agent |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
